molecular formula C25H24N4O2S B2956913 1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone CAS No. 1798539-16-8

1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone

Cat. No.: B2956913
CAS No.: 1798539-16-8
M. Wt: 444.55
InChI Key: FLPXCPXXLGASFV-UHFFFAOYSA-N
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Description

This compound features a bicyclic pyrazole (bipyrazole) core, with substituents including 2-methoxyphenyl, phenyl, and thiophen-3-yl groups. The ethanone moiety at the 2-position of the bipyrazole system introduces a ketone functional group, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

1-[5-(2-methoxyphenyl)-3-(2-phenyl-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-17(30)28-23(15-22(27-28)20-10-6-7-11-25(20)31-2)24-14-21(18-12-13-32-16-18)26-29(24)19-8-4-3-5-9-19/h3-13,16,23-24H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPXCPXXLGASFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2OC)C3CC(=NN3C4=CC=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bipyrazole Derivatives

Compound: 2-(1'-Phenyl-3'-thiophen-2-yl-3,4-dihydro-2H,1H'-[3,4]bipyrazol-5-yl)-phenol

  • Core : Bipyrazole with a dihydro-pyrazole ring.
  • Substituents: Thiophen-2-yl, phenyl, and phenol groups.
  • Key Differences: The target compound has a thiophen-3-yl substituent, whereas this analog features thiophen-2-yl, altering electronic distribution and steric interactions. The phenol group in the analog vs. the 2-methoxyphenyl group in the target may impact hydrogen-bonding capacity and metabolic stability.
Dihydropyrazole Derivatives

Compound: 5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

  • Core : Dihydropyrazole fused with a thiophene-linked ketone.
  • Substituents : 4-Methoxyphenyl, 2-hydroxyphenyl, and thiophen-2-yl.
  • Key Differences :
    • The 4-methoxyphenyl substituent in this compound contrasts with the 2-methoxyphenyl group in the target, leading to differences in steric hindrance and electronic effects (para- vs. ortho-substitution).
    • The absence of a bipyrazole core reduces structural rigidity compared to the target compound.

Compound: 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone

  • Core: Dihydropyrazole with a piperidinyl-ethanone side chain.
  • Substituents : 4-Hydroxyphenyl, thiophen-2-yl.
  • The 4-hydroxyphenyl substituent may enhance solubility but reduce lipophilicity compared to the target’s 2-methoxyphenyl group.
Triazole and Thiadiazole Derivatives

Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Core: Triazole-thioether linked to an ethanone.
  • Substituents : Difluorophenyl, sulfonylphenyl.
  • Key Differences: The triazole core vs. Sulfonyl and fluorine groups enhance electronegativity and metabolic resistance compared to the target’s methoxy and thiophene groups.

Compound : 5-(1-(4-Fluorobenzyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

  • Core : Pyrazole-thiazole hybrid.
  • Substituents : 4-Fluorobenzyl, phenyl.
  • The 4-fluorobenzyl group may enhance blood-brain barrier penetration relative to the target’s polar methoxy group.

Comparative Efficiency :

  • The bipyrazole core in the target compound requires multi-step synthesis (e.g., sequential cyclization), whereas monocyclic pyrazoles (–8) are simpler to prepare.
  • Thiophen-3-yl incorporation (target) may require regioselective strategies compared to thiophen-2-yl derivatives () .
Electronic Effects
  • 2-Methoxyphenyl (target) provides electron-donating effects ortho to the pyrazole, enhancing resonance stabilization. In contrast, 4-methoxyphenyl () offers para-directed electron donation, which may favor planar interactions with biological targets .
  • Thiophen-3-yl (target) vs.
Solubility and Bioavailability
  • Ethanone groups (target, –8) improve solubility in polar solvents compared to non-ketone analogs.
  • Piperidinyl () and phenol () groups introduce ionizable sites, enhancing aqueous solubility but possibly reducing membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Bipyrazole 2-Methoxyphenyl, thiophen-3-yl, ethanone Rigid bipyrazole core; ortho-methoxy enhances electronic effects -
2-(1'-Phenyl-3'-thiophen-2-yl-[3,4]bipyrazol-5-yl)-phenol Bipyrazole Thiophen-2-yl, phenol Phenol group for H-bonding; thiophen-2-yl steric profile
5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-dihydropyrazol-1-ylmethanone Dihydropyrazole 4-Methoxyphenyl, thiophen-2-yl Para-methoxy directs electronic effects; dihydro core reduces rigidity
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)triazol-3-ylthio)-1-phenylethanone Triazole Difluorophenyl, sulfonylphenyl Sulfonyl enhances stability; fluorine atoms increase electronegativity
5-(1-(4-Fluorobenzyl)-pyrazol-3-yl)-2-phenyl-thiazole Pyrazole-thiazole 4-Fluorobenzyl, thiazole Thiazole introduces sulfur; fluorobenzyl enhances lipophilicity

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